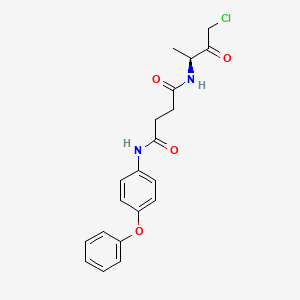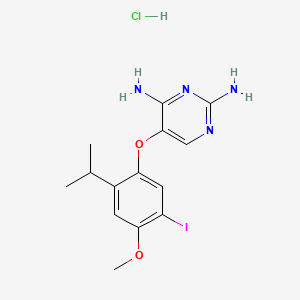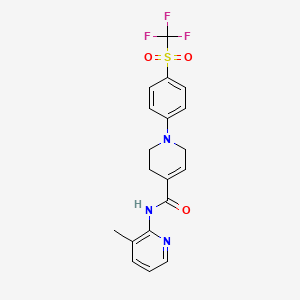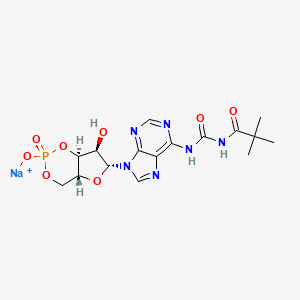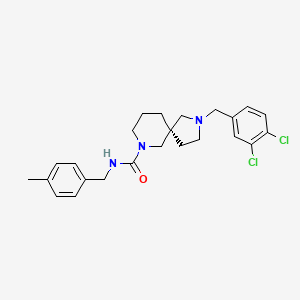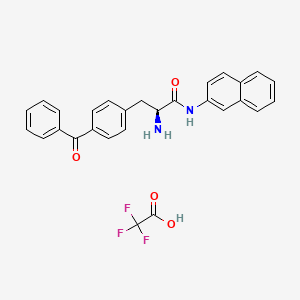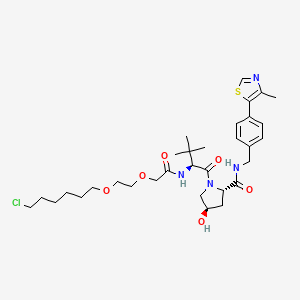
E3 ligase Ligand-Linker Conjugates 10
Overview
Description
This compound incorporates the von Hippel-Lindau (VHL) ligand and an alkyl/ether-based linker, with a halogen group as the connector . It is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs).
Mechanism of Action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 10 is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
Mode of Action
this compound interacts with its target, the E3 ubiquitin ligase, by forming a complex known as Proteolysis-Targeting Chimeras (PROTACs) . This interaction results in the ubiquitination and subsequent proteasomal degradation of the target proteins .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction essential for the degradation of short-lived, misfolded, and damaged proteins . E3 ubiquitin ligases, like the one targeted by this compound, regulate the last step of this enzymatic cascade .
Result of Action
The molecular effect of this compound’s action is the ubiquitination of the target proteins, marking them for degradation . On a cellular level, this leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .
Action Environment
It is known that the ubiquitin-proteasome system, which this compound targets, is essential for maintaining cellular homeostasis . Therefore, factors that disrupt cellular homeostasis could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 10, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to targeted substrates . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 in a three-enzyme ubiquitination cascade . The nature of these interactions is essential for the ubiquitination process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the degradation of proteins, which is essential for maintaining cellular homeostasis . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the ubiquitination process .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . It selectively attaches ubiquitin to specific substrates, influencing their activity and function .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway It interacts with various enzymes and cofactors in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG2-C4-Cl involves the conjugation of the VHL ligand with an alkyl/ether-based linker. The process typically includes the following steps:
Formation of the VHL Ligand: The VHL ligand is synthesized through a series of chemical reactions involving the coupling of various organic molecules.
Linker Attachment: The alkyl/ether-based linker is attached to the VHL ligand through a halogen group, forming a stable conjugate
Industrial Production Methods
Industrial production of VH032-PEG2-C4-Cl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the VHL ligand and linker are synthesized.
Purification: The conjugate is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards
Chemical Reactions Analysis
Types of Reactions
VH032-PEG2-C4-Cl undergoes various chemical reactions, including:
Substitution Reactions: The halogen group in the linker can participate in substitution reactions, allowing the conjugation of different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties
Common Reagents and Conditions
Common reagents used in the reactions involving VH032-PEG2-C4-Cl include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO), ethanol, and water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various conjugates with different functional groups, while oxidation and reduction reactions can modify the chemical structure of the compound .
Scientific Research Applications
VH032-PEG2-C4-Cl has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell-based assays to study protein degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the production of research reagents and tools for biochemical studies .
Comparison with Similar Compounds
Similar Compounds
VH032-PEG5-C6-Cl: Another conjugate of the VHL ligand with a longer linker.
VH032, amine: A derivative of the VHL ligand with a primary amine functional handle.
Lenalidomide hemihydrate: A ligand for the ubiquitin E3 ligase cereblon
Uniqueness
VH032-PEG2-C4-Cl is unique due to its specific combination of the VHL ligand and the alkyl/ether-based linker, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to induce the degradation of target proteins effectively .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFRQKHZOZAAG-UWPQIUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



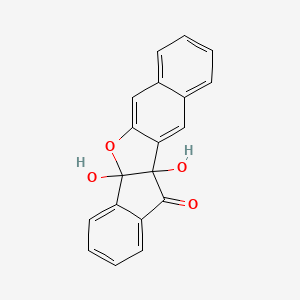
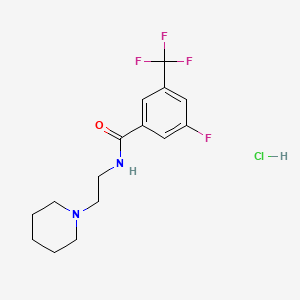

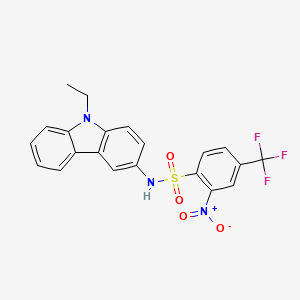
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

